molecular formula C21H24N6O2 B2842445 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide CAS No. 1795485-65-2

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide

Cat. No. B2842445
CAS RN: 1795485-65-2
M. Wt: 392.463
InChI Key: KQFWSVMYXHRULA-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Application

The synthesis and application of heterocyclic compounds, which share structural similarities or functionalities with N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide, are pivotal in medicinal chemistry. For example, the research on the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives explores the creation of novel compounds with potential biological activities (Hassneen & Abdallah, 2003). These compounds are synthesized through reactions involving dimethylformamide dimethylacetal (DMFDMA), showcasing the importance of intricate chemical reactions in developing new molecules for further biological evaluation.

Antimicrobial Activities

The discovery and evaluation of compounds with antimicrobial and antifungal activities are significant areas of research that benefit from the synthesis of novel heterocyclic compounds. Studies such as the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety (Gouda et al., 2010) demonstrate the potential for creating effective agents against microbial pathogens. These endeavors are crucial for addressing the global challenge of antibiotic resistance by providing new chemical entities for development into antimicrobial drugs.

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(2)17-7-5-15(6-8-17)20(28)23-12-13-26-21(29)27(18-9-10-18)19(24-26)16-4-3-11-22-14-16/h3-8,11,14,18H,9-10,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFWSVMYXHRULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide

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